molecular formula C7H7LiO3S B075423 Lithium p-toluenesulphonate CAS No. 1470-83-3

Lithium p-toluenesulphonate

Cat. No. B075423
CAS RN: 1470-83-3
M. Wt: 178.2 g/mol
InChI Key: IOEDDFFKYCBADJ-UHFFFAOYSA-M
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Description

Lithium p-toluenesulphonate is a chemical compound with the linear formula C7H7LiO3S . It is used in various scientific and industrial applications .


Synthesis Analysis

Lithium p-toluenesulphonate can be synthesized through sulfonation reaction using a continuous reactor . In this process, p-toluene and sulfur trioxide react, and then lithium oxide neutralizes to finally obtain the product .


Molecular Structure Analysis

The molecular structure of Lithium p-toluenesulphonate is represented by the linear formula C7H7LiO3S . It has a molecular weight of 178.135 .

Scientific Research Applications

  • Synthesis of Organic Compounds : Lithium p-toluenesulphonate is used in organic synthesis. For example, Wong and Sondheimer (1980) demonstrated its use in the synthesis of 5,12-dihydro-6,11-didehydronaphthacene, a derivative of 1,4-didehydronaphthalene (Wong & Sondheimer, 1980).

  • Electrode Materials for Lithium Batteries : Wang et al. (2006) explored the use of sulphur-polypyrrole composite materials, prepared with sodium p-toluenesulphonate as a dopant, as positive electrode materials for rechargeable lithium batteries, highlighting its role in improving electrical conductivity and cycling durability of the electrodes (Wang et al., 2006).

  • Effects on Brain Membranes : A study by Vošahlíková et al. (2021) revealed that therapeutic lithium alters the polar head-group region of lipid bilayers in the forebrain cortex of rats and prevents lipid peroxidation, indicating its potential protective effects against membrane damage (Vošahlíková et al., 2021).

  • Neuroprotective Properties : Chen and Chuang (1999) found that long-term lithium treatment in cultured cerebellar granule cells suppresses the expression of proapoptotic genes while increasing the expression of neuroprotective genes, suggesting its potential application in neuroprotection against excitotoxicity (Chen & Chuang, 1999).

  • Characterization of Li+ in Cells : Nikolakopoulos et al. (1998) investigated lithium interactions in human neuroblastoma SH‐SY5Y cells, providing insights into the intracellular behavior of lithium ions, which is crucial for understanding its pharmacologic action (Nikolakopoulos et al., 1998).

  • Protective Effect Against Excitotoxicity : Nonaka, Hough, and Chuang (1998) discovered that long-term exposure to lithium chloride dramatically protects rat neurons against glutamate-induced excitotoxicity, suggesting its potential use in treatments for manic depressive illness and neurodegenerative diseases (Nonaka, Hough, & Chuang, 1998).

Safety And Hazards

Lithium p-toluenesulphonate may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Future Directions

While specific future directions for Lithium p-toluenesulphonate are not mentioned in the search results, lithium-based compounds are of significant interest in the field of battery technology. They are being explored for use in next-generation batteries for electric vehicles and energy storage .

properties

IUPAC Name

lithium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Li/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEDDFFKYCBADJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7LiO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-15-4 (Parent)
Record name Lithium p-toluenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40163562
Record name Lithium p-toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium p-toluenesulphonate

CAS RN

1470-83-3
Record name Lithium p-toluenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium p-toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium p-toluenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.551
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
N Al-Shatti, MG Segal, AG Sykes - Journal of the Chemical Society …, 1977 - pubs.rsc.org
… At 25 C, I= 0.20M(lithium p-toluenesulphonate), reactions are independent of [H+](0.01–0.20M) and rate constants (l mol–1 s–1) are 17.9 (Cl–), 21.4 (Br–), and 81 (thiourea). The CrIII …
Number of citations: 2 pubs.rsc.org
R Guidelli, G Piccardi, MR Moncelli - Journal of Electroanalytical Chemistry …, 1981 - Elsevier
… Polarograms of 10 -3 M FDN in aqueous solutions of (a) 0.5 M PTS-TEA, (b) 0.5 M tetraethylammonium chloride, (c) 0.5 M lithium p-toluenesulphonate, (d) 10 -~ M methyl…
Number of citations: 26 www.sciencedirect.com
B Das, KS Pitzer - 1999 - nopr.niscpr.res.in
The available experimental osmotic coefficients for aqueous solutions of p-toluenesulphonic acid and its lithium, sodium and potassium salts have been analyzed in the framework of …
Number of citations: 0 nopr.niscpr.res.in
MR Moncelli, F Pergola, G Aloisi, R Guidelli - Journal of Electroanalytical …, 1983 - Elsevier
… 8 shows that FDN is reduced in two one-electron waves (the first of which stems from hydrodimer formation) even in the presence of the anionic surfactant lithium p-toluenesulphonate, …
Number of citations: 29 www.sciencedirect.com
DH Macartney, A McAuley - Canadian Journal of Chemistry, 1983 - cdnsciencepub.com
The kinetics of the oxidation of a nickel(II) oxime complex by a series of iron(III) phenanthroline and bipyridine cations, Fe(LL) 3 3+ , have been investigated. The overall reaction is …
Number of citations: 20 cdnsciencepub.com
JP Ferraris, TR Hanlon - Polymer, 1989 - Elsevier
… ethylammonium p-toluenesulphonate (TEAOTs), and lithium p-toluenesulphonate (LiOTs). Other solvents included acetonitrile (MeCN, distilled from Call2), N,Ndimethylformamide (DMF…
Number of citations: 153 www.sciencedirect.com
RH Andreatta, V Nair, AV Robertson… - Australian Journal of …, 1967 - CSIRO Publishing
… The reaction mixture was refluxed for 3 days and the precipitated lithium p-toluenesulphonate (1.4 g) was filtered off. The filtrate was evaporated to dryness and the residue was …
Number of citations: 55 www.publish.csiro.au
S Vile - 1990 - spiral.imperial.ac.uk
… Reaction with the p-toluenesulphonylhydrazone (33) gave 43% of the alkene (34), via loss of lithium p-toluenesulphonate and nitrogen, and elimination of the sulphonyl moiety. In …
Number of citations: 2 spiral.imperial.ac.uk
HJ Hageman, P Oosterhoff - Macromolecular Chemistry and …, 2000 - Wiley Online Library
The photodecomposition of the title compounds is studied by ESR spectroscopy using a spin‐trapping agent. The radicals observed indicate the breakdown of the title compounds and …
Number of citations: 2 onlinelibrary.wiley.com
EF Hills, PR Norman, T Ramasami… - Journal of the …, 1986 - pubs.rsc.org
The reaction of hexa-aquamolybdenum(III) with O2in p-toluenesulphonic acid (Hpts) solutions, I= 2.0 M [Li(pts)], gives the di-µ-oxo-molybdenum(V) ion [Mo2O4(H2O)6]2+ as product: …
Number of citations: 6 pubs.rsc.org

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